molecular formula C18H10Cl2F3N5O2 B11215711 5-(3,4-dichlorophenyl)-N-(5-methylisoxazol-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

5-(3,4-dichlorophenyl)-N-(5-methylisoxazol-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11215711
M. Wt: 456.2 g/mol
InChI Key: INKIBUCLYQWGEK-UHFFFAOYSA-N
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Description

5-(3,4-Dichlorophenyl)-N-(5-methylisoxazol-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dichlorophenyl)-N-(5-methylisoxazol-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 3,4-Dichlorophenyl Group: This can be achieved through a substitution reaction, where a suitable dichlorophenyl derivative reacts with the pyrazolo[1,5-a]pyrimidine core.

    Attachment of the 5-Methylisoxazol-3-yl Group: This step may involve a coupling reaction, such as a Suzuki or Heck coupling, to introduce the isoxazole moiety.

    Addition of the Trifluoromethyl Group: This is typically done using trifluoromethylation reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole and pyrazolo[1,5-a]pyrimidine rings.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups into the dichlorophenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit interesting interactions with biological macromolecules due to its structural complexity. It can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects. Its structure suggests possible applications in drug design, particularly for targeting specific enzymes or receptors involved in disease pathways.

Industry

Industrially, the compound might find use in the development of new materials, agrochemicals, or pharmaceuticals. Its diverse reactivity makes it a versatile candidate for various industrial applications.

Mechanism of Action

The mechanism of action for 5-(3,4-dichlorophenyl)-N-(5-methylisoxazol-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide likely involves interactions with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s multiple functional groups allow it to engage in various binding interactions, potentially modulating the activity of its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse scientific research and industrial applications.

Properties

Molecular Formula

C18H10Cl2F3N5O2

Molecular Weight

456.2 g/mol

IUPAC Name

5-(3,4-dichlorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C18H10Cl2F3N5O2/c1-8-4-15(27-30-8)25-17(29)13-7-16-24-12(9-2-3-10(19)11(20)5-9)6-14(18(21,22)23)28(16)26-13/h2-7H,1H3,(H,25,27,29)

InChI Key

INKIBUCLYQWGEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC(=C(C=C4)Cl)Cl)C(F)(F)F

Origin of Product

United States

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